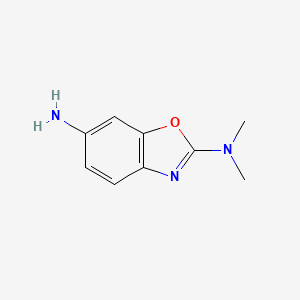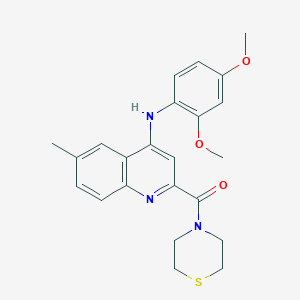
(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the nature of its functional groups .Applications De Recherche Scientifique
Synthesis and Biological Profile
Research on closely related compounds, such as the enantiomers of cyclazosin, demonstrates applications in the synthesis of potent competitive alpha 1B-adrenoceptor antagonists. These studies contribute to the development of selective ligands for receptor subtype characterization, offering insights into the therapeutic potential of structurally related compounds for cardiovascular diseases and beyond (Giardiná et al., 1996).
Anticancer and Antibacterial Applications
Compounds synthesized from similar chemical structures have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the potential of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone and its derivatives in contributing to the development of new therapeutic agents (Bonilla-Castañeda et al., 2022).
Organic Synthesis and Chemical Reactions
Research into the acid cyclization of amino-substituted heterocycles illustrates the utility of similar compounds in the synthesis of complex heterocyclic structures. These findings are crucial for advancing organic synthesis methodologies, potentially aiding the synthesis of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone (Zinchenko et al., 2009).
Antioxidant Properties
The synthesis and study of related diphenylmethane derivative bromophenols have shown effective antioxidant power. This suggests potential research applications of similar compounds in studying oxidative stress and related diseases, highlighting the broad applicability of (4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone in medicinal chemistry and biochemistry (Balaydın et al., 2010).
Advanced Materials and Electronics
Further research into the synthesis and properties of similar compounds has implications for the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications. These studies underline the potential utility of related compounds in the fields of materials science and engineering (Kang et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It’s worth noting that similar compounds are known to inhibit nf-κb, a protein complex that controls transcription of dna, cytokine production, and cell survival . They are also known to modulate retinoid nuclear receptors, which are involved in cellular differentiation and proliferation .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to inflammation, immune response, and cell proliferation .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-4-6-18-17(12-15)20(25-19-7-5-16(28-2)13-22(19)29-3)14-21(24-18)23(27)26-8-10-30-11-9-26/h4-7,12-14H,8-11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCSQPVMKVHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

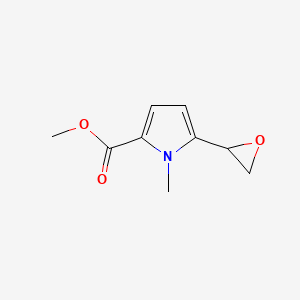
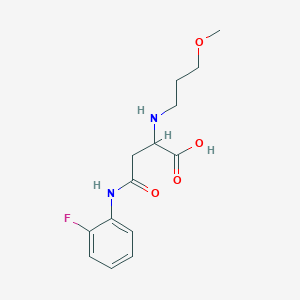
![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

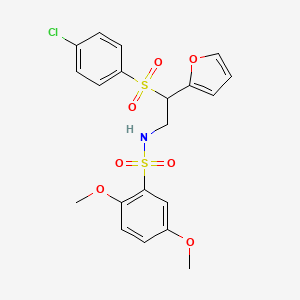
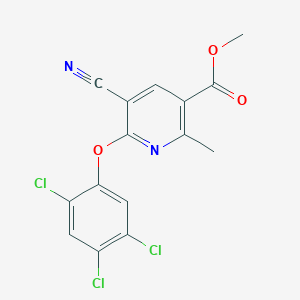
![Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2880665.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)
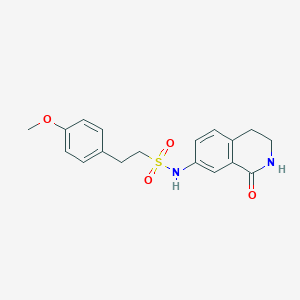
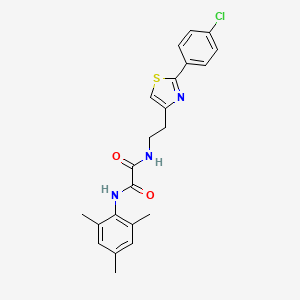
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)
